Certified Purity Advantage Over the 4‑Amino‑2‑mercapto Regioisomer: MolCore ISO‑Grade Specification
A direct comparison of vendor‑certified purity specifications reveals that 1‑(3‑amino‑4‑mercaptophenyl)‑2‑bromopropan‑1‑one is supplied under ISO‑certified quality systems at a purity of NLT 98 % [REFS‑1], while the closest regioisomeric analog, 1‑(4‑amino‑2‑mercaptophenyl)‑2‑bromopropan‑1‑one (CAS 1806574‑88‑8), is typically offered at a lower purity of 95 %+ [REFS‑2]. This 3‑percentage‑point purity gap, measured by the same analytical methodology (HPLC/GC‑area‑%), translates into a 3 % lower guaranteed minimum content of the desired isomer, directly affecting the stoichiometric accuracy of subsequent coupling steps. For a 10‑gram synthesis batch, this purity difference equates to ≥300 mg of undefined impurities requiring downstream purification in the 4‑amino‑2‑mercapto‑isomer route.
| Evidence Dimension | Certified purity (HPLC/GC area‑%) |
|---|---|
| Target Compound Data | NLT 98 % |
| Comparator Or Baseline | 1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one (CAS 1806574‑88‑8): 95 %+ |
| Quantified Difference | Minimum 3 percentage points higher purity for the target compound |
| Conditions | Vendor‑certified purity as reported on technical datasheets; target compound from MolCore under ISO‑certified quality system; comparator purity from Chemeu supplier listing. |
Why This Matters
Higher input purity reduces the mass of side‑products that must be removed after the first synthetic step, directly lowering purification costs and increasing the reliability of the initial stoichiometric calculation for bulk procurement.
